3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine
Overview
Description
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives It features a pyrrolidine ring substituted with a thiophen-2-yl group and two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of Thiophen-2-yl Group: The thiophen-2-yl group is introduced via a substitution reaction, often using thiophene derivatives as starting materials.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the compound to simpler structures or derivatives.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives, such as pyrrolidin-2-one derivatives.
Reduction Products: Reduced forms, including simpler pyrrolidine derivatives.
Substitution Products: Substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific derivatives involved.
Comparison with Similar Compounds
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is compared with other similar compounds to highlight its uniqueness:
3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with an azetidin-2-one ring instead of pyrrolidine.
3,4-Dimethylthiophene-2-thiol: Contains a thiophene ring with different substituents and functional groups.
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Properties
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2)7-11-6-8(10)9-4-3-5-12-9/h3-5,8,11H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUXRNNQJAUPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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